molecular formula C11H15N3O2S B12479607 2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12479607
M. Wt: 253.32 g/mol
InChI Key: VWQRKAXINNVRRH-UHFFFAOYSA-N
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Description

2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes a benzothiophene core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylphenyl isothiocyanate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

Uniqueness

What sets 2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific functional groups and their arrangement on the benzothiophene core.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

2-amino-N-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C11H15N3O2S/c1-5-2-3-6-7(4-5)17-9(12)8(6)10(15)14-11(13)16/h5H,2-4,12H2,1H3,(H3,13,14,15,16)

InChI Key

VWQRKAXINNVRRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC(=O)N)N

Origin of Product

United States

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